1-Butyl-3-methylpyridinium Chloride 1-Butyl-3-methylpyridinium Chloride
Brand Name: Vulcanchem
CAS No.: 125652-55-3
VCID: VC21168097
InChI: InChI=1S/C10H16N.ClH/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1
SMILES: CCCC[N+]1=CC=CC(=C1)C.[Cl-]
Molecular Formula: C10H16ClN
Molecular Weight: 185.69 g/mol

1-Butyl-3-methylpyridinium Chloride

CAS No.: 125652-55-3

Cat. No.: VC21168097

Molecular Formula: C10H16ClN

Molecular Weight: 185.69 g/mol

* For research use only. Not for human or veterinary use.

1-Butyl-3-methylpyridinium Chloride - 125652-55-3

Specification

CAS No. 125652-55-3
Molecular Formula C10H16ClN
Molecular Weight 185.69 g/mol
IUPAC Name 1-butyl-3-methylpyridin-1-ium;chloride
Standard InChI InChI=1S/C10H16N.ClH/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1
Standard InChI Key PHCASOSWUQOQAG-UHFFFAOYSA-M
SMILES CCCC[N+]1=CC=CC(=C1)C.[Cl-]
Canonical SMILES CCCC[N+]1=CC=CC(=C1)C.[Cl-]

Introduction

Chemical Identity and Structure

1-Butyl-3-methylpyridinium Chloride (CAS Number: 125652-55-3) is an organic salt with a molecular formula of C₁₀H₁₆ClN and a molecular weight of 185.69 g/mol . The compound features a pyridinium ring with a butyl chain attached to the nitrogen atom and a methyl group at the 3-position, paired with a chloride counterion . This structural arrangement contributes to its classification as an ionic liquid, a salt that remains liquid at relatively low temperatures compared to conventional salts.

The structure can be represented by the following molecular features:

  • IUPAC Name: 1-butyl-3-methylpyridin-1-ium chloride

  • Linear Structure: [Cl-].CCCC[N+]1=CC=CC(C)=C1

  • InChI Key: PHCASOSWUQOQAG-UHFFFAOYSA-M

Physical and Chemical Properties

1-Butyl-3-methylpyridinium Chloride possesses several distinctive physical and chemical properties that make it valuable for various applications. The compound exhibits a melting point of approximately 112°C , which is relatively low compared to traditional inorganic salts, characteristic of ionic liquids. At room temperature, it appears as a crystalline powder or solid .

The compound demonstrates excellent thermal stability, making it suitable for applications requiring elevated temperatures. Like other ionic liquids, it exhibits negligible vapor pressure, which contributes to its classification as a green solvent due to reduced emissions and environmental contamination compared to volatile organic solvents .

Table 1: Physical and Chemical Properties of 1-Butyl-3-methylpyridinium Chloride

PropertyValueReference
Molecular FormulaC₁₀H₁₆ClN
Molecular Weight185.69 g/mol
Physical StateCrystalline Powder
Melting Point112°C
CAS Number125652-55-3
Purity (Commercial)≥98.0% (HPLC,T)

Synthesis Methods

Several synthesis routes for 1-Butyl-3-methylpyridinium Chloride and its derivatives have been documented. The primary method involves quaternization of 3-methylpyridine with 1-chlorobutane under appropriate reaction conditions. Based on synthesis practices for similar pyridinium-based ionic liquids, the reaction typically proceeds under reflux conditions with careful control of temperature and reaction time .

Multiple reaction protocols involving 1-Butyl-3-methylpyridinium Chloride have been reported, demonstrating its versatility as a reagent in organic synthesis:

Reaction with Iodine Monochloride

A reaction involving 1-Butyl-3-methylpyridinium Chloride with iodine monochloride in a dichloromethane/water system yields 1-butyl-3-methylpyridinium dichloroiodate. The reaction proceeds at 0-20°C and results in a 98% yield of the product, which appears as a dark reddish-brown ionic liquid .

Reaction with Iodine

When 1-Butyl-3-methylpyridinium Chloride reacts with iodine in a dichloromethane/water mixture, it forms 1-butyl-3-methylpyridinium chlorodiiodide with a 95% yield after 24 hours of stirring at room temperature .

Reaction with Chlorine

Bubbling chlorine gas through a solution of 1-Butyl-3-methylpyridinium Chloride in methanol at 0°C for 3 hours produces a bright yellow liquid in quantitative yield .

Flow Reactor Processes

Flow reactor synthesis methods have been employed to prepare derivatives such as 1-butyl-3-methylpyridinium octanoate (96% yield) and 1-butyl-3-methylpyridinium butanoate (91% yield) from 1-Butyl-3-methylpyridinium Chloride through reactions with sodium octanoate and sodium butanoate, respectively, in water at 40°C .

Applications

The unique physicochemical properties of 1-Butyl-3-methylpyridinium Chloride make it suitable for a wide range of applications across various fields. Its ionic nature, thermal stability, and solvation properties contribute to its versatility in different scientific and industrial contexts.

Electrolyte Solutions

1-Butyl-3-methylpyridinium Chloride serves as an effective electrolyte in electrochemical applications, particularly in batteries and supercapacitors. Its ability to conduct ions efficiently while maintaining thermal stability enhances energy storage capabilities in these devices. The compound's wide electrochemical window makes it particularly valuable for advancing energy storage technologies .

Green Solvent for Organic Reactions

This compound acts as a green solvent in various organic synthesis reactions, providing a safer alternative to traditional volatile organic solvents. Its negligible vapor pressure reduces environmental contamination and worker exposure risks. Additionally, it can improve reaction yields by enhancing solubility of reactants or stabilizing transition states in various organic transformations .

Pharmaceutical Applications

In pharmaceutical processes, 1-Butyl-3-methylpyridinium Chloride aids in drug formulation by improving the solubility and stability of active pharmaceutical ingredients. This property is crucial for effective medication delivery systems, particularly for poorly water-soluble drugs. Researchers and industry professionals leverage this compound in the synthesis of pharmaceuticals where its ability to dissolve various substrates can lead to improved efficiency and reduced waste .

Biochemical Studies

The compound finds application in biochemical assays and studies, particularly in the investigation of enzyme activities and interactions. Its ability to stabilize proteins makes it valuable for maintaining biological activity in vitro. This property is especially important when studying sensitive enzymatic systems that might otherwise denature or lose activity in conventional solvents .

Material Science

In material science, 1-Butyl-3-methylpyridinium Chloride is explored in the development of advanced materials, such as ionic liquid-based materials used in coatings, lubricants, and other industrial applications. The unique properties of these materials, including their thermal stability and conductivity, make them valuable for specialized applications where conventional materials might be inadequate .

Current Research and Future Perspectives

Current research on 1-Butyl-3-methylpyridinium Chloride and related ionic liquids is expanding our understanding of their properties and potential applications. Studies are ongoing to explore its role in various chemical processes, particularly as a green solvent for sustainable chemistry.

Researchers are investigating the fundamental interactions between this ionic liquid and various solutes, which could lead to new applications in separation science, catalysis, and materials development. The compound's potential as an electrolyte in next-generation energy storage devices is also an active area of research.

Future research directions might include:

  • Development of task-specific derivatives with enhanced properties for specific applications

  • Investigation of its potential in biomass processing and conversion

  • Exploration of synergistic effects with other compounds in various applications

  • Assessment of long-term stability and recycling potential in industrial processes

  • Detailed toxicological and environmental impact studies to ensure sustainable use

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